molecular formula C14H11N3O2 B2383191 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 220143-28-2

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B2383191
CAS No.: 220143-28-2
M. Wt: 253.261
InChI Key: DYDCPTUTFGJNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C14H11N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzotriazole ring and a carboxylic acid group at the 5-position of the ring.

Biochemical Analysis

Biochemical Properties

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Molecular Mechanism

It has been found to inhibit the G protein-coupled receptor (GPCR) and G protein-coupled receptor kinase (GRK), proteins that are involved in signal transduction pathways . It also selectively interacts with the human amino acid sequence for the GPCR, inhibiting the binding of a ligand and reducing its effectiveness as a receptor agonist or antagonist .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives are stable towards oxidative metabolism both in vitro and in vivo .

Dosage Effects in Animal Models

It has been reported that a retinoid X receptor (RXR) partial agonist, a benzotriazole derivative, shows a significant antidiabetes effect in the KK-A(y) type 2 diabetes model mice, with reduced side effects compared to RXR full agonists .

Metabolic Pathways

Benzotriazole derivatives are known to activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions .

Transport and Distribution

It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .

Subcellular Localization

It is known that benzotriazole derivatives can form stable coordination compounds on a copper surface and behave as corrosion inhibitors .

Preparation Methods

The synthesis of 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of benzotriazole with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.

    Reduction: The benzotriazole ring can be reduced to form dihydrobenzotriazole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Major products formed from these reactions include benzotriazole derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its combination of the benzyl and carboxylic acid groups, which confer specific reactivity and binding properties that are valuable in various applications.

Properties

IUPAC Name

1-benzylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPTUTFGJNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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